molecular formula C10H7ClO B2472552 2-Chloro-1-(4-ethynylphenyl)ethanone CAS No. 98994-30-0

2-Chloro-1-(4-ethynylphenyl)ethanone

Cat. No. B2472552
CAS RN: 98994-30-0
M. Wt: 178.62
InChI Key: MANAVHGZJUXPRF-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-ethynylphenyl)ethanone” is a chemical compound with the molecular formula C10H7ClO . It is related to the compound “1-(4-Ethynylphenyl)ethanone” which has a molecular weight of 144.17 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Enzymatic Processes for Chiral Synthesis

A significant application of 2-chloro-1-(4-ethynylphenyl)ethanone derivatives is found in the development of enzymatic processes for chiral synthesis. For example, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate crucial for synthesizing Ticagrelor, a medication for acute coronary syndromes, was efficiently produced via ketoreductase-catalyzed bioreduction. This process not only achieved a near 100% conversion with exceptional enantiomeric excess but also demonstrated environmental benefits and high productivity, making it suitable for industrial applications (Guo et al., 2017).

Similarly, the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol by a newly isolated bacterial strain showcased highly stereoselective reduction. This biotransformation was optimized to achieve an 83.2% yield with an enantiomeric excess greater than 99.9%, presenting a novel approach to chiral intermediate synthesis for antifungal agents (Miao et al., 2019).

Synthesis of Heterocyclic Compounds

Another application area is the synthesis of heterocyclic compounds, where 2-chloro-1-(4-chlorophenyl)ethanone serves as a precursor. For instance, the preparation of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone from chlorobenzene and chloroacetyl chloride under specific conditions demonstrated the compound's utility in creating heterocycles with potential pharmacological applications (De-liang, 2010).

Antimicrobial and Biological Evaluation

Compounds derived from 2-chloro-1-(4-ethynylphenyl)ethanone have been explored for their antimicrobial properties. For example, the synthesis and biological evaluation of compounds like 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone have shown promising antimicrobial activities, highlighting the potential of these derivatives in developing new therapeutic agents (Sherekar et al., 2022).

Crystal Structure Analysis

The compound's utility is also evident in crystal structure analysis, where derivatives like (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime have been synthesized and analyzed to understand molecular conformations and interactions. Such studies contribute to the broader field of material science and molecular engineering, providing insights into the structural basis of substance properties (Zheng et al., 2014).

properties

IUPAC Name

2-chloro-1-(4-ethynylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h1,3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANAVHGZJUXPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-ethynylphenyl)ethanone

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